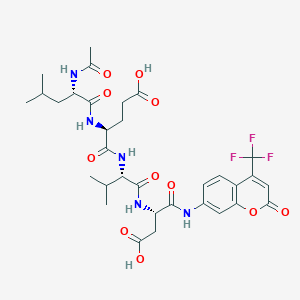

Ac-Leu-Glu-Val-Asp-AFC

概要

説明

N-アセチル-L-ロイシル-L-α-グルタミル-L-バリル-N-[2-オキソ-4-(トリフルオロメチル)-2H-1-ベンゾピラン-7-イル]-L-α-アスパラギンは、一般にAc-LEVD-AFCとして知られており、カスパーゼ-4の蛍光基質です。この化合物は、アポトーシス(プログラムされた細胞死)のプロセスに関与する酵素であるカスパーゼ-4の活性を研究するために、生化学研究で広く使用されています。 カスパーゼ-4による酵素的切断により、この化合物は7-アミノ-4-トリフルオロメチルクマリンを放出し、その蛍光特性によって定量化できます .

科学的研究の応用

Biochemical Assays

Ac-Leu-Glu-Val-Asp-AFC serves as a substrate in enzyme assays, especially for proteases. The specific cleavage of this compound by proteolytic enzymes allows researchers to study enzyme kinetics and activity effectively. The release of the fluorescent product upon cleavage provides a quantitative measure of enzyme function, making it a valuable tool in biochemical research .

Drug Discovery

In pharmaceutical research, this compound is employed to screen potential drug candidates. By evaluating the interactions between drug compounds and target enzymes, researchers can identify promising therapeutic agents. This application is crucial for developing new treatments for various diseases, including cancer and neurodegenerative disorders .

Cell Biology

This compound is instrumental in cell signaling studies. It helps scientists understand how cells communicate and respond to different stimuli, which is vital for research in cancer biology and regenerative medicine. The ability to monitor enzyme activity within cells can provide insights into cellular responses and pathological conditions .

Diagnostic Tools

This compound is utilized in developing diagnostic assays for various diseases. Its capability to indicate enzyme presence or activity can lead to early detection of conditions such as cancer or metabolic disorders. This application enhances the sensitivity and specificity of diagnostic tests, contributing to better patient outcomes .

Protein Engineering

Researchers use this compound to design and test modified proteins. By assessing how alterations affect protein stability and activity, scientists can develop more effective biotechnological applications, including enzyme replacement therapies and novel therapeutics .

Case Study 1: Enzyme Kinetics

In a study examining the kinetics of caspase enzymes, this compound was used as a substrate to measure caspase-3 activity in various cellular models. The study demonstrated that the compound could effectively quantify caspase activity in response to apoptotic stimuli, providing insights into the mechanisms of programmed cell death .

Case Study 2: Drug Screening

A pharmaceutical study utilized this compound to evaluate the efficacy of novel inhibitors targeting caspase-3 and caspase-9. The results indicated that specific inhibitors significantly reduced enzymatic activity, highlighting the compound's utility in drug discovery processes aimed at apoptosis regulation .

Comparative Data Table

| Application | Description | Key Benefits |

|---|---|---|

| Biochemical Assays | Substrate for protease assays | Quantitative measurement of enzyme activity |

| Drug Discovery | Screening potential drug candidates | Identification of therapeutic agents |

| Cell Biology | Studies on cell signaling mechanisms | Insights into cellular responses |

| Diagnostic Tools | Development of assays for disease detection | Enhanced sensitivity and specificity |

| Protein Engineering | Design and modification of proteins | Improved stability and functionality |

作用機序

この化合物は、以下の機序を通じてその効果を発揮します。

酵素的切断: カスパーゼ-4は、アスパラギン酸残基と蛍光基の間のペプチド結合を認識して切断します。

蛍光検出: 切断により7-アミノ-4-トリフルオロメチルクマリンが放出され、400 nmで励起されると505 nmで光を放出します。この蛍光は、カスパーゼ-4の活性を測定するために定量化できます。

類似の化合物:

- N-アセチル-L-チロシル-L-バリル-L-アラニル-L-アスパルチル-7-アミド-4-トリフルオロメチルクマリン

- N-アセチル-L-アスパルチル-L-グルタミル-L-バリル-L-アスパルチル-7-アミド-4-トリフルオロメチルクマリン

- N-アセチル-L-リジル-L-プロリル-L-アルギニル-7-アミド-4-トリフルオロメチルクマリン

比較:

- 特異性: N-アセチル-L-ロイシル-L-α-グルタミル-L-バリル-N-[2-オキソ-4-(トリフルオロメチル)-2H-1-ベンゾピラン-7-イル]-L-α-アスパラギンは、カスパーゼ-4によって特異的に認識されて切断されるため、この酵素を研究するための貴重なツールとなります。

- 蛍光特性: 蛍光基である7-アミノ-4-トリフルオロメチルクマリンは、蛍光ベースのアッセイで高い感度と特異性を提供します。

- 応用: 類似の化合物は、他のカスパーゼやプロテアーゼを研究するために使用されますが、N-アセチル-L-ロイシル-L-α-グルタミル-L-バリル-N-[2-オキソ-4-(トリフルオロメチル)-2H-1-ベンゾピラン-7-イル]-L-α-アスパラギンは、カスパーゼ-4活性アッセイでの応用において独自です。

生化学分析

Biochemical Properties

Ac-Leu-Glu-Val-Asp-AFC plays a crucial role in biochemical reactions as a substrate for caspase-4. Caspase-4 is a cysteine protease that cleaves at the aspartic acid residue within the sequence Leu-Glu-Val-Asp . Upon cleavage by caspase-4, this compound releases AFC, which exhibits fluorescence with excitation and emission maxima at 400 nm and 505 nm, respectively . This fluorescence can be measured to quantify caspase-4 activity, making this compound a valuable tool in studying the role of caspase-4 in various biological processes .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for caspase-4. Caspase-4 is involved in the regulation of inflammation and innate immunity . The enzymatic activity of caspase-4, as measured by the cleavage of this compound, can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of caspase-4 can lead to the cleavage of specific substrates, resulting in the modulation of inflammatory responses and the initiation of programmed cell death (apoptosis) .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with caspase-4. Caspase-4 recognizes and binds to the Leu-Glu-Val-Asp sequence within this compound . Upon binding, caspase-4 cleaves the peptide bond at the aspartic acid residue, releasing the fluorescent molecule AFC . This cleavage event can be detected and quantified using fluorescence spectroscopy, providing insights into the activity of caspase-4 and its role in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is typically stored at -20°C to maintain its stability . Over time, the compound may degrade, leading to a decrease in its effectiveness as a substrate for caspase-4 . Long-term studies have shown that the stability of this compound can be maintained for up to four years when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the activity of caspase-4, as measured by the cleavage of this compound, can exhibit threshold effects at certain dosages . At higher doses, toxic or adverse effects may be observed, highlighting the importance of optimizing the dosage for specific experimental conditions . These studies provide valuable insights into the safe and effective use of this compound in research settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the activity of caspase-4. Caspase-4 cleaves this compound at the aspartic acid residue, releasing the fluorescent molecule AFC . This cleavage event is a key step in the metabolic pathway of caspase-4, allowing for the quantification of its activity . The interaction of this compound with caspase-4 provides insights into the regulation of inflammation and innate immunity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The trifluoromethyl substituent of the fluorophore improves the membrane permeability of this compound, facilitating its uptake by cells . Once inside the cell, this compound can localize to specific compartments where it interacts with caspase-4 . This localization is crucial for its function as a substrate for caspase-4 and its role in measuring enzyme activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is designed to target caspase-4, which is localized in the cytosol . The subcellular localization of this compound allows it to interact with caspase-4 and undergo enzymatic cleavage, releasing the fluorescent molecule AFC . This targeted localization is critical for the accurate measurement of caspase-4 activity and the study of its role in cellular processes .

準備方法

合成経路および反応条件: N-アセチル-L-ロイシル-L-α-グルタミル-L-バリル-N-[2-オキソ-4-(トリフルオロメチル)-2H-1-ベンゾピラン-7-イル]-L-α-アスパラギンの合成には、ペプチド鎖の段階的な組み立て、続いて蛍光基の付加が含まれます。このプロセスには通常、以下が含まれます。

ペプチド合成: ペプチド鎖は、固相ペプチド合成(SPPS)技術を使用して合成されます。これには、保護されたアミノ酸を樹脂結合ペプチド鎖に逐次添加することが含まれます。

蛍光基のカップリング: 蛍光基である7-アミノ-4-トリフルオロメチルクマリンは、N,N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などの標準的なペプチドカップリング試薬を使用して、ペプチド鎖にカップリングされます。

脱保護と切断: 最終生成物は、トリフルオロ酢酸(TFA)を使用して、ペプチドを脱保護し、樹脂から切断することによって得られます。

工業生産方法: この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。自動ペプチド合成機と高スループット精製システムが使用され、高収率と純度が保証されます。

反応の種類:

酵素的切断: 興味のある主な反応は、蛍光基を放出するカスパーゼ-4による酵素的切断です。

加水分解: この化合物は、酸性または塩基性条件下で加水分解を受ける可能性があり、ペプチド結合の分解につながります。

一般的な試薬と条件:

酵素的切断: カスパーゼ-4酵素、生理学的pH(7.4)、および緩衝液。

加水分解: 酸性(HCl)または塩基性(NaOH)条件。

形成される主な生成物:

7-アミノ-4-トリフルオロメチルクマリン: カスパーゼ-4による酵素的切断で放出されます。

ペプチドフラグメント: ペプチド結合の加水分解によって生じます。

4. 科学研究への応用

N-アセチル-L-ロイシル-L-α-グルタミル-L-バリル-N-[2-オキソ-4-(トリフルオロメチル)-2H-1-ベンゾピラン-7-イル]-L-α-アスパラギンは、特に以下の分野で、科学研究で広く使用されています。

生化学: カスパーゼ-4やその他の関連酵素の活性を研究するために。

細胞生物学: カスパーゼ-4を含むアポトーシスやその他の細胞プロセスを調査するために。

創薬: カスパーゼ-4の潜在的な阻害剤をスクリーニングするためのツールとして、これはアポトーシスの調節不全を含む疾患の治療標的となり得ます。

医学研究: 炎症性疾患や神経変性疾患を含む、さまざまな疾患におけるカスパーゼ-4の役割を理解するために。

類似化合物との比較

- N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amido-4-trifluoromethylcoumarin

- N-acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amido-4-trifluoromethylcoumarin

- N-acetyl-L-lysyl-L-prolyl-L-arginyl-7-amido-4-trifluoromethylcoumarin

Comparison:

- Specificity: N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine is specifically recognized and cleaved by caspase-4, making it a valuable tool for studying this enzyme.

- Fluorescence Properties: The fluorogenic group, 7-amino-4-trifluoromethylcoumarin, provides high sensitivity and specificity in fluorescence-based assays.

- Applications: While similar compounds are used to study other caspases and proteases, N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine is unique in its application for caspase-4 activity assays.

生物活性

Ac-Leu-Glu-Val-Asp-AFC (Ac-LEVD-AFC) is a fluorogenic substrate specifically designed for the detection of caspase activity, particularly caspase-8, which plays a crucial role in the apoptotic process. This compound is utilized extensively in biochemical assays to study apoptosis and other cellular processes. The release of the fluorescent product, 7-amino-4-trifluoromethylcoumarin (AFC), upon substrate cleavage allows for quantitative measurement of caspase activity.

| Property | Value |

|---|---|

| CAS Number | 210345-02-1 |

| Molecular Weight | 729.67 g/mol |

| Purity | >96% |

| Storage Conditions | -20 °C or below |

This compound is characterized by its sequence, which includes the amino acids Leucine (Leu), Glutamic acid (Glu), Valine (Val), and Aspartic acid (Asp), making it a tetrapeptide substrate that mimics natural caspase substrates.

Caspases are cysteine proteases that play essential roles in programmed cell death (apoptosis). The cleavage of this compound by caspases results in the release of AFC, which can be detected via fluorescence. This property is exploited in various experimental setups to measure caspase activity in different biological contexts, including cancer research and neurodegenerative diseases.

Research Findings

- Caspase Activation Studies : In studies assessing apoptotic pathways, this compound has been shown to effectively quantify caspase-8 activity in response to various apoptotic stimuli. For instance, one study demonstrated that treatment with staurosporin led to a significant increase in caspase-3 and -8 activities, indicating robust apoptotic signaling pathways activated by this substrate .

- Comparative Substrate Analysis : Research comparing different fluorogenic substrates revealed that this compound exhibited distinct cleavage patterns when tested against various caspases. It was found to be more selective for caspase-8 compared to other substrates like Ac-DEVD-AFC .

- Fluorescence Assays : The fluorescence intensity generated from the cleavage of this compound can be quantitatively measured using spectrophotometry, providing a reliable method for assessing caspase activity across different experimental conditions .

Case Study 1: Apoptosis Induction in Lens Epithelial Cells

In a study examining apoptosis in bovine lens epithelial cells treated with staurosporin, researchers utilized this compound to monitor caspase activation. The results indicated a dose-dependent increase in fluorescence correlating with cell death, establishing a direct link between caspase activity and apoptosis .

Case Study 2: Cancer Research Applications

This compound has been employed in cancer research to investigate the efficacy of novel therapeutic agents that induce apoptosis in cancer cells. In vitro assays showed increased caspase-8 activity upon treatment with these agents, highlighting its utility as a biomarker for therapeutic efficacy .

特性

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40F3N5O11/c1-14(2)10-21(36-16(5)41)30(49)38-20(8-9-24(42)43)28(47)40-27(15(3)4)31(50)39-22(13-25(44)45)29(48)37-17-6-7-18-19(32(33,34)35)12-26(46)51-23(18)11-17/h6-7,11-12,14-15,20-22,27H,8-10,13H2,1-5H3,(H,36,41)(H,37,48)(H,38,49)(H,39,50)(H,40,47)(H,42,43)(H,44,45)/t20-,21-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETZKXHXYOHAAN-LFYAFONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40F3N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。